molecular formula C14H8Cl2O4 B6409566 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95% CAS No. 1261977-49-4

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6409566
CAS RN: 1261977-49-4
M. Wt: 311.1 g/mol
InChI Key: PWEIEEODSWUFJP-UHFFFAOYSA-N
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Description

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, commonly referred to as CCCB, is a synthetic organic compound with a wide range of applications in scientific research. CCCB is a versatile chemical that has been used in numerous laboratory experiments, such as organic synthesis, biochemistry, and physiological studies.

Scientific Research Applications

CCCB has been used in numerous laboratory experiments due to its versatility and relative stability. It has been used in organic synthesis reactions, such as the preparation of 4-chlorophenol and 4-chlorophenyl isothiocyanate. CCCB has also been used in biochemistry experiments, such as the study of enzyme kinetics and the characterization of enzyme inhibitors. Additionally, CCCB has been used in physiological studies, such as the investigation of drug metabolism and the study of membrane transport proteins.

Mechanism of Action

The mechanism of action of CCCB is not completely understood. It is believed that CCCB acts as an inhibitor of enzymes involved in drug metabolism, leading to increased concentrations of drugs in the body. Additionally, CCCB has been shown to bind to membrane transport proteins, which could potentially lead to changes in the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCCB are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in drug metabolism, leading to increased concentrations of drugs in the body. Additionally, CCCB has been shown to bind to membrane transport proteins, which could potentially lead to changes in the transport of molecules across the cell membrane.

Advantages and Limitations for Lab Experiments

The use of CCCB in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of organic synthesis reactions. Additionally, CCCB has been used in several biochemistry and physiological studies, making it a useful tool for studying enzyme kinetics and drug metabolism.
However, there are several limitations to the use of CCCB in laboratory experiments. The mechanism of action of CCCB is not completely understood, making it difficult to predict the biochemical and physiological effects of the compound. Additionally, the use of CCCB in laboratory experiments can be expensive, as the compound must be purchased from a chemical supplier.

Future Directions

There are several potential future directions for the use of CCCB in laboratory experiments. It could be used to study the effects of drug metabolism inhibitors on drug efficacy and safety. Additionally, CCCB could be used to investigate the effects of membrane transport proteins on drug absorption and distribution. Furthermore, CCCB could be used to study the effects of enzyme inhibitors on biochemical pathways. Finally, CCCB could be used to investigate the effects of drug metabolites on drug efficacy and safety.

Synthesis Methods

The synthesis of CCCB can be accomplished through several methods. The most commonly used method is the reaction of 3-chlorobenzoic acid with 4-chlorophenyl isocyanate in the presence of an aqueous base. This reaction results in the formation of CCCB and the byproduct of 4-chlorophenol. Other methods of synthesis include the reaction of 3-chlorobenzoic acid with 4-chlorophenyl isothiocyanate in the presence of an aqueous base, and the reaction of 3-chlorobenzoic acid with 4-chlorophenyl thiourea in the presence of an aqueous base.

properties

IUPAC Name

2-(3-carboxy-4-chlorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O4/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEIEEODSWUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691722
Record name 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid

CAS RN

1261977-49-4
Record name 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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